molecular formula C9H11Br2N B15237708 (R)-1-(2,5-Dibromophenyl)propan-1-amine

(R)-1-(2,5-Dibromophenyl)propan-1-amine

Cat. No.: B15237708
M. Wt: 293.00 g/mol
InChI Key: NSOJMGIBNKXNMP-SECBINFHSA-N
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Description

®-1-(2,5-Dibromophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group attached to the propyl chain. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of a phenylpropanamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dibromophenyl)propan-1-amine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dibromophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylpropanamine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropanamine.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

®-1-(2,5-Dibromophenyl)propan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in its binding affinity and activity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,5-Dibromophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,5-Dibromophenyl)ethan-1-amine: A similar compound with a shorter carbon chain.

    1-(2,5-Dibromophenyl)butan-1-amine: A similar compound with a longer carbon chain.

Uniqueness

®-1-(2,5-Dibromophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of two bromine atoms, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)propan-1-amine

InChI

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

NSOJMGIBNKXNMP-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)Br)Br)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

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